molecular formula C5H9Br2N3 B1379493 4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide CAS No. 1417355-34-0

4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide

Cat. No.: B1379493
CAS No.: 1417355-34-0
M. Wt: 270.95 g/mol
InChI Key: REJIAHMOHFCMNW-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide typically involves the reaction of 3-methyl-4H-1,2,4-triazole with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in the development of new organic reactions and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can alter their function. This compound can also inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(2-bromoethyl)-3-methyl-1,2,4-triazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3.BrH/c1-5-8-7-4-9(5)3-2-6;/h4H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJIAHMOHFCMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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